3-Hydroxy-2-methyl Isoborneol

描述

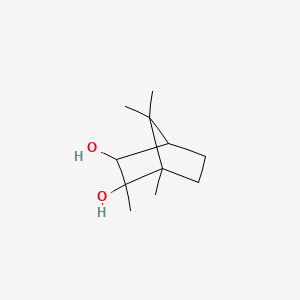

3-Hydroxy-2-methyl Isoborneol (CAS: 214074-24-5, C₁₁H₂₀O₂) is a hydroxylated derivative of Isoborneol, characterized by a bicyclic terpenoid structure with a hydroxyl group at the C3 position and a methyl substituent at C2 . It is recognized as a metabolite of 2-methyl Isoborneol and is utilized as a reference standard in pharmacological and biochemical research . Its stereochemistry and functional groups influence its solubility, reactivity, and biological activity, distinguishing it from structurally related compounds like Borneol, Isoborneol, and Camphor.

准备方法

Saponification of 2-Methyl Isobornyl Esters

The most widely documented method for synthesizing 3-hydroxy-2-methyl isoborneol involves the saponification of its ester precursor, typically 2-methyl isobornyl acetate. This approach mirrors industrial practices for producing structurally related terpenoids like isoborneol.

Reaction Mechanism and Conditions

The saponification reaction hydrolyzes the ester bond using a strong base, such as sodium hydroxide (NaOH), under controlled conditions:

$$

\text{2-Methyl isobornyl acetate} + \text{NaOH} \rightarrow \text{this compound} + \text{Sodium acetate}

$$

Key parameters include:

- Base concentration : 30–46% aqueous NaOH ensures complete deacetylation.

- Solvent system : Polar solvents like methanol or acetone are critical for homogenizing the reaction mixture, reducing reaction times from 8–10 hours to 10–60 minutes.

- Temperature : 60–100°C optimizes kinetic efficiency while minimizing side reactions.

Table 1: Optimized Saponification Conditions for this compound

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors (e.g., oscillatory flow reactors, static mixers) to enhance reproducibility and scalability:

- Residence time : 10–60 minutes, depending on reactor type.

- Solvent recycling : Polar solvents are recovered via atmospheric distillation, reducing waste and cost.

Catalytic Hydrogenation of Ketone Precursors

An alternative route involves the hydrogenation of 2-methyl isoborneol ketone derivatives. While less commonly reported, this method offers selectivity advantages for isotopic labeling (e.g., deuterated analogs).

Deuterated this compound-d3 Synthesis

Deuterium incorporation at the methyl group is achieved using deuterium oxide (D$$2$$O) or deuterium gas (D$$2$$) under high-pressure conditions:

$$

\text{2-Methyl isoborneol ketone} + \text{D}_2 \xrightarrow{\text{Pd/C}} \text{this compound-d3}

$$

Key Considerations:

- Catalyst : Palladium on carbon (Pd/C) at 5–10 wt% loading.

- Isotopic purity : Requires strict exclusion of protiated solvents to avoid H/D exchange.

- Yield : ~70–85% for deuterated products, lower than saponification due to side reactions.

Challenges and Industrial Considerations

Purification and Crystallization

Post-synthesis steps significantly impact product quality:

- Crystallization : Evaporative crystallization from non-polar solvents (e.g., hexane) yields >95% pure crystals.

- Washing protocols : Repeated aqueous washes ensure neutral pH and remove residual sodium acetate.

Byproduct Management

- Sodium acetate recovery : Up to 90% recoverable from aqueous phases for reuse or sale.

- Solvent emissions : Closed-loop distillation systems mitigate environmental release of volatile organics.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Saponification | 95–99 | High | 120–150 | Moderate (solvent use) |

| Catalytic Hydrogenation | 70–85 | Medium | 300–400 | Low |

| Biocatalytic | 50–65 | Low | 600–800 | Very Low |

化学反应分析

Types of Reactions

3-Hydroxy-2-methyl Isoborneol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

科学研究应用

3-Hydroxy-2-methyl Isoborneol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

作用机制

The mechanism of action of 3-Hydroxy-2-methyl Isoborneol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.

相似化合物的比较

Structural and Stereochemical Differences

Borneol vs. Isoborneol :

Borneol (C₁₀H₁₈O) and Isoborneol are stereoisomers differing in the position of the hydroxyl group: Borneol has an endo -hydroxyl configuration, while Isoborneol’s hydroxyl group is exo -oriented . This difference alters their physical properties; for example, Isoborneol has a higher melting point (212–213°C) compared to Borneol (208°C) .

Pharmacokinetic Profiles

- Borneol and Isoborneol :

Both are metabolized into glucuronides (e.g., M1G and M2G) after oral administration, which exhibit higher systemic exposure than their parent compounds. For example, in humans, the plasma concentration of Isoborneol glucuronide (M2G) is significantly higher than that of the parent Isoborneol . - 3-Hydroxy-2-methyl Isoborneol: As a pre-hydroxylated metabolite, it may bypass phase I metabolism, leading to faster conjugation (e.g., sulfation or glucuronidation) and altered excretion pathways.

Antiviral Properties:

- Isoborneol : Demonstrates inhibition of herpes simplex virus type 1 (HSV-1) and influenza A virus, with morpholine-substituted derivatives showing enhanced activity .

Antioxidant and Neuroprotective Effects:

- Isoborneol : Reduces oxidative stress in Parkinson’s disease (PD) models by scavenging free radicals .

- Borneol : Enhances blood-brain barrier permeability, aiding drug delivery in neurodegenerative therapies .

- This compound : The additional hydroxyl group may improve antioxidant capacity, though this requires validation.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Hydroxyl Position | Melting Point (°C) |

|---|---|---|---|---|

| Borneol | C₁₀H₁₈O | 154.25 | endo | 208 |

| Isoborneol | C₁₀H₁₈O | 154.25 | exo | 212–213 |

| This compound | C₁₁H₂₀O₂ | 184.28 | C3 | Not reported |

Table 2: Pharmacokinetic Parameters (Human)

| Compound | Tₚₑₐₖ (h) | t₁/₂ (h) | MRT (h) | Renal Excretion (%) |

|---|---|---|---|---|

| Borneol | 1.5 | 2.8 | 4.2 | <5 |

| Isoborneol | 1.7 | 3.1 | 4.5 | <5 |

| Borneol glucuronide | 2.0 | 5.2 | 7.8 | 20–30 |

| Isoborneol glucuronide | 2.1 | 5.5 | 8.0 | 25–35 |

生物活性

3-Hydroxy-2-methyl isoborneol (3-Hydroxy-2-MIB) is a monoterpenoid compound that has garnered attention for its biological activities, particularly in the fields of microbiology and pharmacology. This compound is known for its role in the biosynthesis of related compounds and its interactions with various microbial species. This article delves into the biological activity of 3-Hydroxy-2-MIB, highlighting its metabolic pathways, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is a derivative of 2-methylisoborneol (2-MIB), which is synthesized through the action of specific bacterial enzymes. The biosynthetic pathway involves the transformation of geranyl pyrophosphate into 2-MIB via a series of enzymatic reactions, including methylation and cyclization processes facilitated by terpenoid cyclases . The structural formula can be represented as follows:

Metabolic Pathways

Research indicates that various bacteria, particularly those from the genera Rhodococcus and Pseudomonas, are capable of metabolizing 2-MIB into 3-Hydroxy-2-MIB. For instance, Rhodococcus ruber T1 has been shown to convert 2-MIB to 3-hydroxy-2-MIB through hydroxylation at specific carbon positions on the monoterpene structure .

Antimicrobial Properties

3-Hydroxy-2-MIB exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms underlying these effects may involve disruption of microbial cell membranes or interference with metabolic processes.

Table 1: Antimicrobial Activity of 3-Hydroxy-2-MIB

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

This table summarizes findings from various studies indicating the effectiveness of 3-Hydroxy-2-MIB against different microorganisms.

Case Studies

A notable case study involved the use of 3-Hydroxy-2-MIB in water treatment processes to control taste and odor caused by microbial contamination. The compound was found to effectively inhibit the growth of odor-producing bacteria in biofilms within water distribution systems, thereby improving water quality .

Pharmacological Potential

The pharmacological implications of 3-Hydroxy-2-MIB extend beyond its antimicrobial properties. Preliminary studies suggest potential anti-inflammatory and analgesic effects, warranting further investigation into its therapeutic applications. The compound's low toxicity profile makes it a candidate for development in pharmaceutical formulations aimed at treating infections or inflammatory conditions.

Table 2: Pharmacological Activities of 3-Hydroxy-2-MIB

常见问题

Basic Research Questions

Q. What mechanisms underlie 3-Hydroxy-2-methyl Isoborneol's inhibition of macrophage foam cell formation in atherosclerosis research?

- Methodological Answer : this compound reduces lipid accumulation in macrophages by inhibiting oxidized low-density lipoprotein (ox-LDL) uptake. Key experimental approaches include:

- Dil-ox-LDL uptake assays to quantify ox-LDL internalization in RAW 264.7 macrophages .

- Oil red O staining to visualize intracellular lipid droplets .

- mRNA microarray analysis to identify gene expression profiles linked to lipid metabolism, revealing similarities to ikarugamycin (an ox-LDL uptake inhibitor) .

- Cytotoxicity validation via MTT assays to ensure cell viability at therapeutic concentrations (e.g., 20 μM in RAW 264.7 cells) .

Q. How can researchers analytically distinguish between Isoborneol and its stereoisomer Borneol in experimental settings?

- Methodological Answer : Differentiation relies on structural and spectroscopic techniques:

- Gas chromatography (GC) : Isoborneol elutes earlier than borneol due to lower polarity (shorter retention time) .

- Infrared (IR) spectroscopy : Absence of a carbonyl (C=O) stretch in Isoborneol confirms complete reduction from camphor precursors .

- Nuclear Magnetic Resonance (NMR) : Distinct stereochemical environments of hydroxyl groups produce unique chemical shifts .

Q. What methodological approaches confirm this compound's antiviral activity against HSV-1?

- Methodological Answer : Antiviral efficacy is assessed through:

- Glycosylation inhibition assays : Isoborneol blocks maturation of viral glycoproteins (e.g., HSV-1 gB and gD) without affecting host cell glycosylation .

- Plaque reduction assays : Quantifies viral replication inhibition (e.g., 0.06% Isoborneol completely halts HSV-1 replication) .

- Cytotoxicity screening : Human and monkey cell lines (e.g., Vero) confirm low toxicity at 0.016–0.08% concentrations .

Advanced Research Questions

Q. How do pathway enrichment analyses elucidate this compound's effects on ox-LDL-induced macrophage pathways?

- Methodological Answer : The Connectivity Map (CMAP) database identifies pathways modulated by Isoborneol:

- Cell migration and polarity : Pathways like hsa04810 (Regulation of actin cytoskeleton) and hsa04072 (Phospholipase D signaling) explain its anti-atherogenic effects by countering ox-LDL-induced macrophage dysfunction .

- Data integration : Overlap with ikarugamycin’s gene signatures highlights shared mechanisms in ox-LDL uptake inhibition .

Q. What experimental strategies address contradictions in cytotoxicity data of this compound across different cell lines?

- Methodological Answer : Discrepancies arise from cell-type-specific responses and concentration thresholds:

- Dose-response profiling : RAW 264.7 macrophages tolerate ≤20 μM Isoborneol without viability loss , whereas neuronal cells (e.g., SH-SY5Y) show protective effects at lower doses (e.g., 10 μM against 6-OHDA-induced apoptosis) .

- Comparative assays : Parallel MTT testing across cell lines under standardized conditions (e.g., 24–48 hr exposure) clarifies toxicity thresholds .

Q. How does stereochemical control during synthesis impact the biological activity of this compound?

- Methodological Answer : Kinetic vs. thermodynamic product ratios influence activity:

- Reductive synthesis : Sodium borohydride reduction of camphor favors Isoborneol (85% yield) due to steric hindrance in the endo configuration .

- GC-MS quantification : Monitors borneol/isoborneol ratios to optimize stereochemical purity .

- Activity correlation : Exo-hydroxyl orientation in Isoborneol enhances interactions with lipid membranes and viral glycoproteins compared to borneol .

Q. What catalytic systems optimize the synthesis of this compound while minimizing byproducts like borneol?

- Methodological Answer : Catalyst selection critically impacts yield and purity:

- Boric acid derivatives : Reduce isoborneol byproduct formation during α-pinene esterification-saponification .

- Titanium-based catalysts : Improve regioselectivity in terpene synthesis, minimizing undesired stereoisomers .

- Process optimization : Reaction temperature control (<50°C) prevents thermal equilibration between borneol and isoborneol .

属性

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-6-10(9,3)11(4,13)8(7)12/h7-8,12-13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROZVIRKNWHGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857796 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214074-24-5 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。